molecular formula C12H25NO3 B11752811 tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate

tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate

Cat. No.: B11752811
M. Wt: 231.33 g/mol
InChI Key: CIWJUSQLLYOHTI-JTQLQIEISA-N
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Description

tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate is a chiral carbamate derivative characterized by a seven-carbon aliphatic chain with a hydroxyl group at the terminal position (C1) and a stereogenic center at C3 (S-configuration). The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, widely utilized in organic synthesis to enhance stability and control reactivity during multi-step reactions.

Properties

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate

InChI

InChI=1S/C12H25NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h10,14H,5-9H2,1-4H3,(H,13,15)/t10-/m0/s1

InChI Key

CIWJUSQLLYOHTI-JTQLQIEISA-N

Isomeric SMILES

CCCC[C@@H](CCO)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCC(CCO)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate heptan derivative. One common method involves the use of tert-butyl carbamate and a heptan-3-ol derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Carbamate Derivatives

Compound Name CAS Number Backbone Structure Substituents Key Features Reference
This compound Not provided Linear heptan chain -OH at C1, Boc at C3 (S-config) Flexible aliphatic chain N/A
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 Cyclopentane ring -OH at C2, Boc at C1 Rigid cyclic structure
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate 1549812-73-8 Piperidine ring -OH at C4, Boc at C3 Nitrogen-containing heterocycle
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate 1052713-47-9 Piperidine ring -F at C4, Boc at C3 Electronegative fluorine substituent

Key Observations:

Cyclic backbones (e.g., cyclopentane, piperidine) introduce conformational rigidity, which may improve binding affinity in enzyme-active sites or reduce metabolic degradation in drug candidates .

Substituent Effects :

  • Hydroxyl groups in cyclopentyl and piperidine derivatives (e.g., 1330069-67-4, 1549812-73-8) increase polarity, favoring aqueous solubility and hydrogen-bonding interactions .
  • Fluorine substituents (e.g., 1052713-47-9) enhance electronegativity and metabolic stability, making such compounds valuable in medicinal chemistry .

Stereochemical Considerations :

  • The (3S) configuration in the target compound contrasts with cyclopentyl derivatives (e.g., 1330069-67-4, (1R,2S)-configuration), which exhibit distinct spatial arrangements that could influence chiral recognition in synthesis or biological activity .

Analytical Characterization

Structural elucidation of these compounds relies on techniques such as:

  • X-ray crystallography : Programs like SHELX and ORTEP-3 (–2) are critical for resolving stereochemistry and confirming crystal packing, particularly for cyclic derivatives with complex conformations .
  • NMR spectroscopy : Differentiation of diastereomers (e.g., (3S,4R) vs. (3R,4R) piperidines) is achievable through coupling constant analysis .

Biological Activity

Tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate is a carbamate compound with potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology. This article compiles available data on its biological effects, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₉N₁O₃
  • Molecular Weight : 189.25 g/mol
  • CAS Number : 150736-71-3
  • SMILES Notation : CC@@HN
  • Neuroprotection : Similar compounds have demonstrated the ability to protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease (AD). For example, a related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, exhibited moderate protective effects against Aβ toxicity by reducing levels of TNF-α and free radicals in astrocytes .
  • Anti-inflammatory Effects : The modulation of inflammatory cytokines is another observed effect. Compounds with similar structures have been shown to decrease TNF-α production in response to Aβ exposure, indicating a potential pathway for reducing neuroinflammation associated with neurodegenerative diseases .

In Vitro Studies

In vitro studies have assessed the efficacy of carbamate derivatives on various cell lines:

  • Astrocyte Cultures : In cultures treated with Aβ, compounds showed reduced cell death compared to untreated controls. For instance, treatments resulted in approximately 20% reduction in astrocyte death compared to those exposed solely to Aβ .

In Vivo Studies

While specific in vivo studies for this compound are lacking, related compounds have been tested in models mimicking AD pathology. These studies often utilize scopolamine-induced models to evaluate cognitive function and neuroprotection.

Data Summary Table

Compound Biological Activity Model Used Key Findings
tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamateNeuroprotectiveAstrocyte culturesReduced Aβ-induced cell death by ~20%
tert-butyl N-(4-hydroxyphenyl)carbamateAnti-inflammatoryScopolamine modelDecreased TNF-α levels; improved cognitive function

Case Studies

Recent research highlights the significance of multi-target compounds in treating complex diseases like AD. The design of this compound may follow similar principles as those observed in the development of other effective carbamates that target multiple pathways involved in neurodegeneration.

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